4-(Phenylthio)pyridine hydriodide
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Overview
Description
4-(Phenylthio)pyridine hydriodide is an organic compound that features a pyridine ring substituted with a phenylthio group at the 4-position and an associated hydriodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)pyridine hydriodide typically involves the nucleophilic substitution of a halogenated pyridine with a thiophenol. One common method includes the reaction of 4-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)pyridine hydriodide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Phenylthio)pyridine hydriodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)pyridine hydriodide involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can participate in coordination with metal ions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Phenylthio derivatives: Compounds with a phenylthio group attached to different aromatic or heterocyclic rings.
Uniqueness
4-(Phenylthio)pyridine hydriodide is unique due to the combination of the phenylthio group and the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
73840-34-3 |
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Molecular Formula |
C11H10INS |
Molecular Weight |
315.18 g/mol |
IUPAC Name |
4-phenylsulfanylpyridine;hydroiodide |
InChI |
InChI=1S/C11H9NS.HI/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-9H;1H |
InChI Key |
VJOFPSFJCMYHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=NC=C2.I |
Origin of Product |
United States |
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